N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of aromatic, imidazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by cyclization.
Functionalization: The imidazole ring is then functionalized with a cyclopentyl group.
Coupling with Aromatic Halides: The final step involves coupling the functionalized imidazole with 2-chloro-5-(trifluoromethyl)phenyl acetamide under specific reaction conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism by which N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the aromatic and acetamide groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- **N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Uniqueness
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazole ring provides a versatile site for coordination and interaction with biological targets .
Properties
Molecular Formula |
C17H17ClF3N3OS |
---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-cyclopentylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H17ClF3N3OS/c18-13-6-5-11(17(19,20)21)9-14(13)23-15(25)10-26-16-22-7-8-24(16)12-3-1-2-4-12/h5-9,12H,1-4,10H2,(H,23,25) |
InChI Key |
RJNTVCBHTNIHSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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